N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core, which is known for its applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its potential biological activities and its structural uniqueness, which includes a thiadiazole ring fused with a benzene ring and an isonicotinamide moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as potential visible-light organophotocatalysts . This suggests that the compound might interact with its targets through light-induced processes, leading to changes in the targets’ properties.
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting that they might affect pathways related to light absorption and energy transfer .
Result of Action
Given its potential role as a visible-light organophotocatalyst, it might induce changes in cellular processes that are sensitive to light or energy transfer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light could potentially enhance its organophotocatalytic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the benzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions.
Methylation: The thiadiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Linker:
Coupling with Isonicotinamide: Finally, the ethyl-linked thiadiazole is coupled with isonicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Cancer Research: Its ability to interfere with cellular pathways makes it a candidate for anticancer drug development.
Industry:
Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments for various applications.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar core structures but different substituents.
Isonicotinamide Derivatives: Compounds where the isonicotinamide moiety is attached to different cores.
Uniqueness:
Structural Uniqueness: The combination of a benzo[c][1,2,5]thiadiazole core with an isonicotinamide moiety is relatively rare, providing unique chemical and biological properties.
Biological Activity: Its specific structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-13-4-2-3-5-14(13)19(23(18,21)22)11-10-17-15(20)12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBTTYBTPTJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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